molecular formula C18H16N2O B1347453 3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 431073-03-9

3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1347453
M. Wt: 276.3 g/mol
InChI Key: NHVUHDIUOSIOKY-UHFFFAOYSA-N
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Description

The compound “3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and two phenyl groups, which are aromatic rings. One of the phenyl groups is substituted with two methyl groups. The compound also contains a carbaldehyde group, which consists of a carbon double-bonded to an oxygen (a carbonyl group) and single-bonded to a hydrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl groups), a pyrazole ring, and a carbaldehyde group. The presence of these functional groups would influence the compound’s chemical behavior and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. The pyrazole ring, for example, is a heterocycle that can participate in various chemical reactions. The carbaldehyde group is also quite reactive and can undergo several different types of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbaldehyde group could make the compound polar, influencing its solubility in different solvents .

Scientific Research Applications

Dyeing Properties and Biological Activities

Research on pyrazole derivatives, including those related to 3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, has shown significant applications in the synthesis of new heterocycles with dyeing and potential biological properties. Studies have explored the synthesis of azo and bisazo dyes derived from 5-pyrazolones, demonstrating their dyeing performance and fastness tests, indicating the potential for textile applications and biological activities (Bagdatli & Ocal, 2012).

Anticonvulsant and Analgesic Activities

Pyrazole analogues have been designed and synthesized for anticonvulsant and analgesic studies, with compounds exhibiting significant in vivo anticonvulsant activity and analgesic activity without displaying toxicity. This highlights the potential therapeutic applications of pyrazole derivatives in medical research (Viveka et al., 2015).

Anti-inflammatory, Antioxidant, and Antimicrobial Agents

A novel series of pyrazole chalcones has been prepared and evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities, demonstrating promising results in inhibiting TNF-alpha and IL-6, scavenging free radicals, and exhibiting antimicrobial activities against pathogenic bacteria and fungi. This suggests the role of pyrazole derivatives as potential leads for drug discovery in addressing inflammation, oxidative stress, and microbial infections (Bandgar et al., 2009).

Synthesis and Structural Analysis

Research has also focused on the synthesis and crystal structure analysis of pyrazole compounds, providing insights into their molecular configurations and interactions. These studies are crucial for understanding the chemical properties and potential applications of pyrazole derivatives in various scientific fields (Loh et al., 2013).

Antimicrobial Activity of Chitosan Schiff Bases

Chitosan Schiff bases derived from heteroaryl pyrazole derivatives have been synthesized and characterized, showing antimicrobial activity against both gram-negative and gram-positive bacteria, as well as fungi. This opens up avenues for using pyrazole derivatives in developing biocompatible materials with antimicrobial properties (Hamed et al., 2020).

Future Directions

The compound could potentially be of interest in various fields, depending on its physical, chemical, and biological properties. For example, pyrazole derivatives have been studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .

properties

IUPAC Name

3-(2,5-dimethylphenyl)-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-13-8-9-14(2)17(10-13)18-15(12-21)11-20(19-18)16-6-4-3-5-7-16/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVUHDIUOSIOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN(C=C2C=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355356
Record name 3-(2,5-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

CAS RN

431073-03-9
Record name 3-(2,5-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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